Cas no 1013574-04-3 (N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide)

N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1013574-04-3
- AKOS000949054
- Z45657674
- EN300-26577212
- N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide
-
- Inchi: 1S/C15H13Cl2NO2S/c1-11-2-7-15(14(17)10-11)18-21(19,20)9-8-12-3-5-13(16)6-4-12/h2-10,18H,1H3/b9-8+
- InChI Key: BPELTEIOXUHCAH-CMDGGOBGSA-N
- SMILES: ClC1C=C(C)C=CC=1NS(/C=C/C1C=CC(=CC=1)Cl)(=O)=O
Computed Properties
- Exact Mass: 341.0044052g/mol
- Monoisotopic Mass: 341.0044052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 54.6Ų
N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577212-5g |
1013574-04-3 | 90% | 5g |
$1821.0 | 2023-09-14 | ||
Enamine | EN300-26577212-0.1g |
N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide |
1013574-04-3 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-26577212-0.05g |
N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide |
1013574-04-3 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-26577212-0.5g |
N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide |
1013574-04-3 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26577212-5.0g |
N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide |
1013574-04-3 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-26577212-10.0g |
N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide |
1013574-04-3 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
Enamine | EN300-26577212-1.0g |
N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide |
1013574-04-3 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
Enamine | EN300-26577212-0.25g |
N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide |
1013574-04-3 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26577212-10g |
1013574-04-3 | 90% | 10g |
$2701.0 | 2023-09-14 | ||
Enamine | EN300-26577212-1g |
1013574-04-3 | 90% | 1g |
$628.0 | 2023-09-14 |
N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide Related Literature
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
Additional information on N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide
Research Briefing on N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide (CAS: 1013574-04-3)
N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide (CAS: 1013574-04-3) is a sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide, with particular emphasis on its pharmacological properties. Studies have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes and receptors, making it a promising candidate for the treatment of various diseases, including inflammatory disorders and certain types of cancer. The compound's ability to modulate key signaling pathways has been a focal point of these investigations.
One of the key findings from recent studies is the compound's interaction with the NF-κB pathway, which plays a critical role in inflammation and immune responses. In vitro and in vivo experiments have shown that N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide effectively suppresses the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. This mechanism suggests potential applications in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, the compound has shown promise in oncology research. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The exact molecular targets and pathways involved are still under investigation, but the initial data suggest that N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide could serve as a scaffold for the development of novel anticancer agents.
Despite these promising findings, further research is needed to fully elucidate the compound's pharmacokinetic and pharmacodynamic properties. Challenges such as bioavailability, metabolic stability, and potential toxicity must be addressed before it can progress to clinical trials. Nevertheless, the current body of research underscores the potential of N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide as a valuable tool in drug discovery and development.
In conclusion, N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide (CAS: 1013574-04-3) represents a promising area of research in the chemical biology and medicinal chemistry fields. Its unique structural and pharmacological properties make it a compelling candidate for further investigation, with potential applications in inflammation and oncology. Continued studies will be essential to unlock its full therapeutic potential and translate these findings into clinical applications.
1013574-04-3 (N-(2-chloro-4-methylphenyl)-2-(4-chlorophenyl)ethene-1-sulfonamide) Related Products
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)



